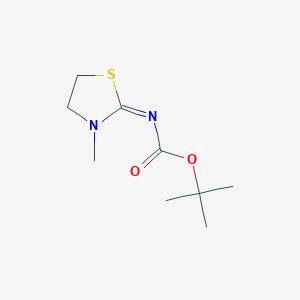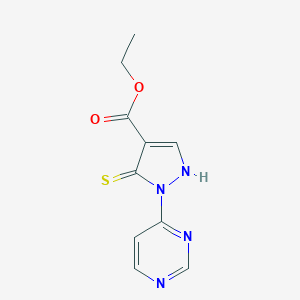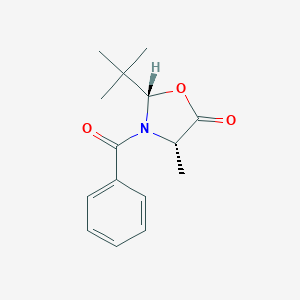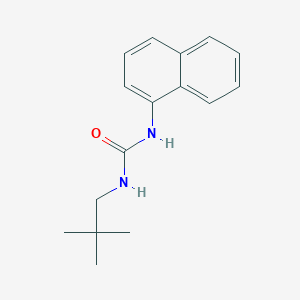
Urea, 1-(1-naphthyl)-3-neopentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(1-naphthyl)-3-neopentyl-, also known as NPN, is a hydrophobic compound that is commonly used in scientific research. It is a non-toxic and stable compound that is soluble in organic solvents. NPN is widely used as a probe to study the hydrophobicity of proteins and membranes.
Mecanismo De Acción
The mechanism of action of Urea, 1-(1-naphthyl)-3-neopentyl- is based on its ability to insert into the hydrophobic regions of proteins and membranes. Upon insertion, Urea, 1-(1-naphthyl)-3-neopentyl- undergoes a conformational change that results in an increase in fluorescence intensity. The fluorescence intensity of Urea, 1-(1-naphthyl)-3-neopentyl- is sensitive to the polarity of the environment, and it is quenched by the presence of water molecules.
Efectos Bioquímicos Y Fisiológicos
Urea, 1-(1-naphthyl)-3-neopentyl- is a non-toxic and stable compound that does not have any significant biochemical or physiological effects. It does not interfere with the function of proteins or membranes and can be used in a wide range of biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Urea, 1-(1-naphthyl)-3-neopentyl- as a probe in lab experiments include its non-toxicity, stability, and sensitivity to the hydrophobicity of proteins and membranes. The limitations include its inability to distinguish between different types of hydrophobic regions and its sensitivity to the polarity of the environment.
Direcciones Futuras
For the use of Urea, 1-(1-naphthyl)-3-neopentyl- as a probe in scientific research include the development of new derivatives that can distinguish between different types of hydrophobic regions and the use of Urea, 1-(1-naphthyl)-3-neopentyl- in combination with other probes to study complex biological systems. Urea, 1-(1-naphthyl)-3-neopentyl- can also be used to study the interactions between proteins and membranes and the effect of ligand binding on protein conformation.
Métodos De Síntesis
Urea, 1-(1-naphthyl)-3-neopentyl- can be synthesized by the reaction of 1-naphthol and neopentyl bromide in the presence of a base. The reaction yields Urea, 1-(1-naphthyl)-3-neopentyl- as a white solid with a purity of over 95%. The synthesis method is simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
Urea, 1-(1-naphthyl)-3-neopentyl- is widely used as a fluorescent probe to study the hydrophobicity of proteins and membranes. It is used to determine the accessibility of hydrophobic regions of proteins and membranes to water molecules. Urea, 1-(1-naphthyl)-3-neopentyl- fluorescence is sensitive to the polarity of the environment, and the intensity of fluorescence increases with increasing hydrophobicity. Urea, 1-(1-naphthyl)-3-neopentyl- is also used to study the conformational changes of proteins and membranes induced by ligand binding or other perturbations.
Propiedades
Número CAS |
102613-47-8 |
|---|---|
Nombre del producto |
Urea, 1-(1-naphthyl)-3-neopentyl- |
Fórmula molecular |
C16H20N2O |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
1-(2,2-dimethylpropyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C16H20N2O/c1-16(2,3)11-17-15(19)18-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3,(H2,17,18,19) |
Clave InChI |
NOVXUXAQJUJFBG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CNC(=O)NC1=CC=CC2=CC=CC=C21 |
SMILES canónico |
CC(C)(C)CNC(=O)NC1=CC=CC2=CC=CC=C21 |
Otros números CAS |
102613-47-8 |
Sinónimos |
1-(2,2-Dimethylpropyl)-3-(1-naphthyl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




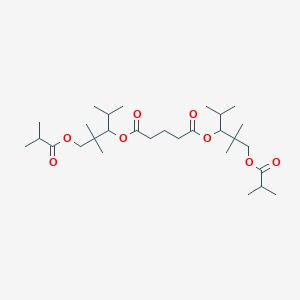

![4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B12610.png)

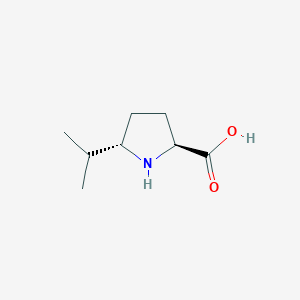

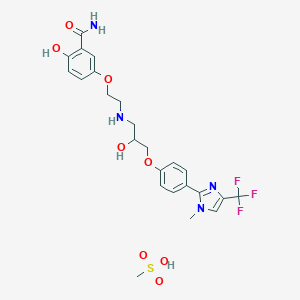
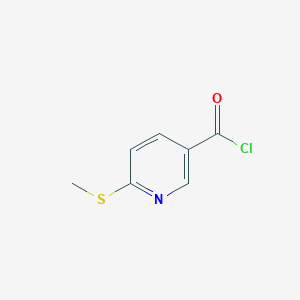
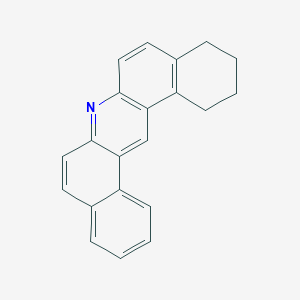
![(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12621.png)
